molecular formula C11H13ClFN B13330082 (R)-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine

(R)-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine

Cat. No.: B13330082
M. Wt: 213.68 g/mol
InChI Key: VCOVZIPUZSDWCY-SECBINFHSA-N
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Description

®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group that is substituted with chlorine, fluorine, and methyl groups. The ®-configuration indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methylbenzaldehyde and ®-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 6-chloro-2-fluoro-3-methylbenzaldehyde is reacted with ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxidized derivatives of the compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted nucleophiles on the phenyl ring.

Scientific Research Applications

®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases or conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite configuration.

    2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

    2-(6-Chloro-3-methylphenyl)pyrrolidine: A similar compound lacking the fluorine substituent.

Uniqueness

®-2-(6-Chloro-2-fluoro-3-methylphenyl)pyrrolidine is unique due to its specific ®-configuration, which can influence its chemical reactivity and biological activity. The presence of chlorine, fluorine, and methyl substituents on the phenyl ring also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

(2R)-2-(6-chloro-2-fluoro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H13ClFN/c1-7-4-5-8(12)10(11(7)13)9-3-2-6-14-9/h4-5,9,14H,2-3,6H2,1H3/t9-/m1/s1

InChI Key

VCOVZIPUZSDWCY-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)[C@H]2CCCN2)F

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C2CCCN2)F

Origin of Product

United States

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